molecular formula C13H10BrNO2 B11808916 Methyl 3-(3-bromophenyl)picolinate

Methyl 3-(3-bromophenyl)picolinate

Cat. No.: B11808916
M. Wt: 292.13 g/mol
InChI Key: KRPMGNLODCGKEQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)picolinate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of picolinic acid, where the methyl ester group is attached to the nitrogen atom of the pyridine ring, and a bromophenyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-bromophenyl)picolinate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 3-bromophenylboronic acid is coupled with methyl 3-pyridinecarboxylate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)picolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 3-(3-bromophenyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may allow it to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)picolinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group and the picolinate moiety can contribute to binding interactions with target molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromophenyl)propionate: Similar structure but with a propionate group instead of a picolinate group.

    3-Methylpyridine (3-Picoline): A positional isomer of methylpyridine with different substitution patterns.

    Picolinic Acid: The parent compound with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 3-(3-bromophenyl)picolinate is unique due to the presence of both the bromophenyl and picolinate groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10BrNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3

InChI Key

KRPMGNLODCGKEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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